molecular formula C12H10BrNO B1292700 2-((4-Bromobenzyl)oxy)pyridine CAS No. 40775-71-1

2-((4-Bromobenzyl)oxy)pyridine

Cat. No.: B1292700
CAS No.: 40775-71-1
M. Wt: 264.12 g/mol
InChI Key: BQHIGHWZFXQXAC-UHFFFAOYSA-N
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Description

2-((4-Bromobenzyl)oxy)pyridine is an organic compound with the molecular formula C12H10BrNO. It is a derivative of pyridine, where the pyridine ring is substituted with a 4-bromobenzyl group through an oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Bromobenzyl)oxy)pyridine typically involves the reaction of 4-bromobenzyl alcohol with 2-hydroxypyridine in the presence of a base. A common method includes the use of potassium carbonate as a base and dimethylformamide as a solvent. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((4-Bromobenzyl)oxy)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-((4-Bromobenzyl)oxy)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((4-Bromobenzyl)oxy)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyridine ring play crucial roles in its binding affinity and specificity. The compound can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with its molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Chlorobenzyl)oxy)pyridine
  • 2-((4-Methylbenzyl)oxy)pyridine
  • 2-((4-Fluorobenzyl)oxy)pyridine

Uniqueness

2-((4-Bromobenzyl)oxy)pyridine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens or substituents .

Properties

IUPAC Name

2-[(4-bromophenyl)methoxy]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c13-11-6-4-10(5-7-11)9-15-12-3-1-2-8-14-12/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQHIGHWZFXQXAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 4-bromobenzyl alcohol (25 g, 130 mmol) in N,N-dimethyl formamide (125 mL) was added potassium tert-butoxide (15.8 g, 141 mmol) at room temperature, which was stirred at 54° C. for 10 minutes. To this reaction solution was added 2-fluoropyridine (15 mL, 154 mmol) at from 40° C to 58° C, which was stirred further at 65° C for 30 minutes. The reaction solution was allowed to room temperature, and water and ethyl acetate were added to carry out liquid separation. The aqueous layer was extracted further with ethyl acetate (twice). The ethyl acetate layers were combined, washed with water (three times) and sodium chloride water (once), dried over anhydrous magnesium sulfate and then filtered. The filtrate thereof was concentrated under a reduced pressure. To the residue was added diethyl ether, and concentrated under a reduced pressure to obtain the title compound (34 g) as a crude product.
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25 g
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15.8 g
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125 mL
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15 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A mixture of 2-fluoropyridine (1.6 g), 4-bromobenzyl alcohol (3.08 g), potassium tert-butoxide (2.03 g) and N-methylpyrrolidone (12.8 ml) was heated at 100° C. by microwave irradiation for one minute. The mixture was diluted with water and extracted with ethyl acetate. The organic phase was dried over magnesium sulfate, filtered and concentrated. 2-(4-Bromobenzyloxy)pyridine was obtained in this way.
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1.6 g
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3.08 g
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2.03 g
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12.8 mL
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Synthesis routes and methods IV

Procedure details

To a solution of 4-bromobenzyl alcohol (18 g, 94.3 mmol) in dimethylsulfoxide (85 mL) was added potassium tert-butoxide (11.5 g, 99 mmol) little by little under a nitrogen atmosphere at room temperature, which was stirred for 10 minutes. To this solution was added 2-fluoropyridine (12.3 g, 123 mmol) dropwise over 30 minutes under a water bath cooling. After stirring at room temperature for two hours, ethyl acetate and 5% sodium chloride water were added, and extracted. After the organic layer was washed sequentially with water and 5% sodium chloride water, the solvent was evaporated under a reduced pressure to obtain the title compound (24.3 g) as a yellow oily product.
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18 g
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11.5 g
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85 mL
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12.3 g
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